2,6-Difluoropyridine-4-carboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

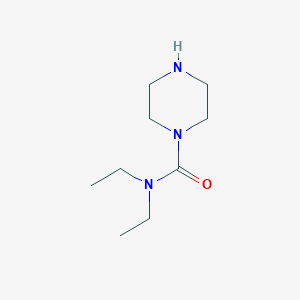

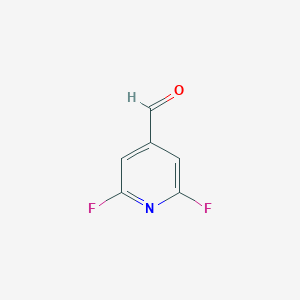

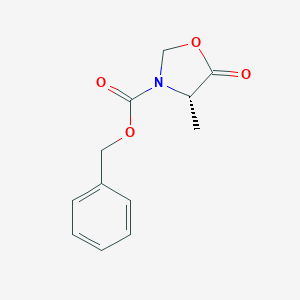

2,6-Difluoropyridine-4-carboxaldehyde is a chemical compound with the CAS Number: 1227588-39-7 . It has a molecular weight of 143.09 and its IUPAC name is 2,6-difluoroisonicotinaldehyde . It is typically in liquid form .

Molecular Structure Analysis

The InChI code for 2,6-Difluoropyridine-4-carboxaldehyde is 1S/C6H3F2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H . This indicates that the molecule consists of 6 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

2,6-Difluoropyridine-4-carboxaldehyde is a liquid . It has a molecular weight of 143.09 . The presence of fluorine atoms in the molecule contributes to its interesting and unusual physical and chemical properties .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

“2,6-Difluoropyridine-4-carboxaldehyde” is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem and “2,6-Difluoropyridine-4-carboxaldehyde” plays a crucial role in this process .

Local Radiotherapy of Cancer

The compound is used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer . This presents a special interest as potential imaging agents for various biological applications .

Synthesis of Herbicides and Insecticides

“2,6-Difluoropyridine-4-carboxaldehyde” has been used as a starting material for the synthesis of some herbicides and insecticides . This showcases its importance in the field of agrochemicals .

Material Science Applications

In the field of material science, “2,6-Difluoropyridine-4-carboxaldehyde” has diverse applications. Its exceptional properties enable breakthroughs in this field.

Pharmaceutical Applications

“2,6-Difluoropyridine-4-carboxaldehyde” is used in the pharmaceutical industry . It is used in the synthesis of various drugs .

Agricultural Applications

The compound is used in the search for new agricultural products having improved physical, biological, and environmental properties . One of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .

Safety and Hazards

2,6-Difluoropyridine-4-carboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (single exposure), particularly to the respiratory system .

Direcciones Futuras

Fluoropyridines, including 2,6-Difluoropyridine-4-carboxaldehyde, have potential applications in various fields due to their unique properties . They are of interest in the development of new agricultural products, pharmaceuticals, and agrochemicals . The introduction of fluorine atoms into lead structures is a generally useful chemical modification that has led to the commercialization of a large number of compounds possessing fluorine-containing substituents on aryl rings .

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which 2,6-difluoropyridine-4-carboxaldehyde belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Result of Action

As a fluoropyridine, it is known to have unique physical, chemical, and biological properties .

Action Environment

The properties of fluoropyridines can be influenced by various factors, including the presence of other substituents in the aromatic ring .

Propiedades

IUPAC Name |

2,6-difluoropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBKISUCDUBQIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617052 |

Source

|

| Record name | 2,6-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227588-39-7 |

Source

|

| Record name | 2,6-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)